Diltiazem malate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diltiazem malate is a benzothiazepine derivative with antihypertensive and vasodilating properties. It is a member of the non-dihydropyridine calcium channel blockers drug class. This compound primarily works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization. This compound is used clinically as an antihypertensive, anti-arrhythmic, and anti-anginal agent for the management of cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, and atrial flutter .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diltiazem malate can be synthesized by treating diltiazem base with L-malic acid. The diltiazem base is obtained from diltiazem hydrochloride. The synthesis involves the formation of molecular salts, where the N,N-(dimethyl)ethylamine fragment of the diltiazem molecule interacts with the carboxylic groups of L-malic acid to form heterosynthons .
Industrial Production Methods: In industrial settings, the production of this compound involves the crystallization approach to obtain diltiazem forms with lower water solubility. This is achieved by treating diltiazem base with carboxylic acids, including L-malic acid. The process involves single crystal and powder X-ray diffraction, differential thermal analysis, solid-state cross-polarization magic angle spinning nuclear magnetic resonance, and ultraviolet-visible spectroscopy techniques .
Chemical Reactions Analysis
Types of Reactions: Diltiazem malate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diltiazem oxide, while reduction may yield diltiazem alcohol .
Scientific Research Applications
Diltiazem malate has a wide range of scientific research applications, including:
Chemistry: Used in the study of calcium channel blockers and their interactions with various receptors.
Biology: Used to investigate the effects of calcium channel blockers on cellular processes.
Medicine: Used in the treatment of cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, and atrial flutter.
Industry: Used in the development of extended-release formulations to improve the solubility and stability of diltiazem
Mechanism of Action
Diltiazem malate works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization. This inhibition results in the relaxation of the smooth muscle in the walls of arteries, allowing them to open and facilitate blood flow more easily. Additionally, this compound acts on the heart to prolong the period until it can beat again by blocking the entry of calcium into the cells of the heart and blood vessels .
Comparison with Similar Compounds
Nifedipine: A dihydropyridine calcium channel blocker that preferentially acts on vascular smooth muscle.
Verapamil: A non-dihydropyridine calcium channel blocker that directly acts on the heart muscle.
Comparison: Diltiazem malate displays an intermediate specificity to target both the cardiac and vascular smooth muscle, unlike nifedipine, which primarily targets vascular smooth muscle, and verapamil, which directly targets the heart muscle. This intermediate specificity makes this compound unique in its ability to manage both cardiac and vascular conditions effectively .
Properties
CAS No. |
144604-00-2 |
---|---|
Molecular Formula |
C26H32N2O9S |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C22H26N2O4S.C4H6O5/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;5-2(4(8)9)1-3(6)7/h5-12,20-21H,13-14H2,1-4H3;2,5H,1H2,(H,6,7)(H,8,9)/t20-,21+;2-/m10/s1 |
InChI Key |
IUSFTUWHKCSCDY-QTKZZPNDSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C([C@@H](C(=O)O)O)C(=O)O |
SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(C(C(=O)O)O)C(=O)O |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(C(C(=O)O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aldizem Cardil Cardizem CRD 401 CRD-401 CRD401 Dilacor Dilacor XR Dilren Diltiazem Diltiazem Hydrochloride Diltiazem Malate Dilzem Tiazac |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.